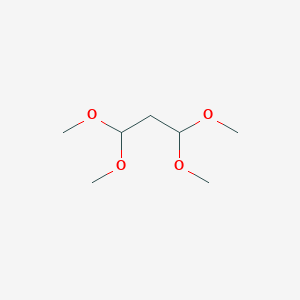

1,1,3,3-Tetramethoxypropane

概要

説明

メロキシカムナトリウムは、非ステロイド性抗炎症薬(NSAID)であり、変形性関節症や関節リウマチなどの疾患における痛みや炎症の治療に使用されます。これは、オキシカム系NSAIDに属するメロキシカムの誘導体です。 メロキシカムナトリウムは、シクロオキシゲナーゼ-1(COX-1)よりもシクロオキシゲナーゼ-2(COX-2)の選択的阻害が知られており、NSAIDに一般的に見られる胃腸系の副作用を軽減するのに役立ちます .

2. 製法

合成経路と反応条件: メロキシカムナトリウムの合成には、メロキシカムと水酸化ナトリウムの反応が関与します。このプロセスは、通常、エタノールまたは水などの適切な溶媒にメロキシカムを溶解し、次に水酸化ナトリウムを加えてナトリウム塩を形成することを含みます。 この反応は、完全な変換を確実にするために、制御された温度およびpH条件下で行われます .

工業生産方法: 工業環境では、メロキシカムナトリウムの生産は、同様の反応条件を使用する大規模合成を含みます。このプロセスには、水酸化ナトリウム溶液の調製、メロキシカムとの混合、特定の温度とpHでの反応の維持が含まれます。 生成された製品は、その後、精製および乾燥されて最終化合物を得ます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Meloxicam Sodium involves the reaction of meloxicam with sodium hydroxide. The process typically includes dissolving meloxicam in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of Meloxicam Sodium involves large-scale synthesis using similar reaction conditions. The process includes the preparation of a sodium hydroxide solution, mixing with meloxicam, and maintaining the reaction at a specific temperature and pH. The resulting product is then purified and dried to obtain the final compound .

化学反応の分析

反応の種類: メロキシカムナトリウムは、以下を含むさまざまな化学反応を起こします。

酸化: メロキシカムナトリウムは、酸化されてさまざまな代謝物を形成することができます。

還元: 還元反応は、化合物中の官能基を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな代謝物やメロキシカムの誘導体が含まれ、それらは異なる薬理学的特性を持つ可能性があります .

4. 科学研究への応用

メロキシカムナトリウムは、科学研究において幅広い用途があります。

化学: NSAIDの合成と新しい抗炎症薬の開発の研究に使用されます。

生物学: 細胞経路への影響とその炎症や疼痛管理における役割に関する研究。

医学: さまざまな炎症性疾患の治療における有効性と安全性を臨床的に研究しています。

科学的研究の応用

Organic Synthesis

Role as a Building Block:

- TMP serves as a versatile building block in organic synthesis, particularly in the preparation of various chemical intermediates. It is employed in the synthesis of pyrazole and pyrimidine derivatives, which are significant in pharmaceutical chemistry .

Reactivity:

- The compound exhibits high reactivity due to its multiple methoxy groups, making it useful in forming complex molecular structures through various chemical reactions such as aldol condensation and etherification .

Drug Development:

- TMP is utilized in the development of pharmaceutical compounds due to its ability to modify biological activity through structural changes. Its derivatives have been investigated for potential therapeutic effects against various diseases, including cancer and diabetes .

Case Study:

- In a study evaluating the effects of TMP-derived compounds on cellular models, researchers found that certain derivatives exhibited significant anti-cancer properties by inducing apoptosis in cancer cells. This highlights TMP's potential as a precursor for drug candidates targeting malignancies .

Chemical Analysis

Analytical Chemistry:

作用機序

メロキシカムナトリウムは、シクロオキシゲナーゼ(COX)酵素、特にCOX-2を阻害することで作用を発揮します。この阻害は、炎症と痛みを媒介するプロスタグランジンの合成を減少させます。 COX-2を選択的に阻害することで、メロキシカムナトリウムは、非選択的なNSAIDに比べて、胃腸系の副作用を軽減しながら、炎症と痛みを軽減します .

類似化合物:

ピロキシカム: COX-2への選択性が低いものの、類似の抗炎症作用を持つ別のオキシカム系NSAID。

ナプロキセン: 胃腸系の副作用のリスクが高い非選択的なNSAID。

イブプロフェン: 非選択的なCOX阻害作用を持つ広く使用されているNSAID

比較: メロキシカムナトリウムは、COX-2の選択的阻害においてユニークであり、胃腸系の副作用のリスクを低く抑えながら、効果的に痛みと炎症を軽減します。 これは、慢性炎症性疾患の長期的な管理のための好ましい選択肢となっています .

類似化合物との比較

Piroxicam: Another oxicam NSAID with similar anti-inflammatory properties but less selective for COX-2.

Naproxen: A non-selective NSAID with a higher risk of gastrointestinal side effects.

Ibuprofen: A widely used NSAID with non-selective COX inhibition

Comparison: Meloxicam Sodium is unique in its preferential inhibition of COX-2, which provides effective pain and inflammation relief with a lower risk of gastrointestinal side effects. This makes it a preferred choice for long-term management of chronic inflammatory conditions .

生物活性

1,1,3,3-Tetramethoxypropane (TMP), with the chemical formula C₇H₁₆O₄ and CAS number 102-52-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, properties, and various biological effects, particularly focusing on its role in oxidative stress and cellular mechanisms.

This compound is a clear colorless to yellow-brown liquid with a molecular weight of 164.2 g/mol. It has a boiling point of 183 °C and a density of 0.99 g/cm³ . The compound can be synthesized through the acid hydrolysis of malondialdehyde bis(dimethyl acetal) or by reacting vinyl isopropyl ether with trimethoxymethane .

Antioxidant Properties

TMP has been extensively studied for its antioxidant capabilities. It acts as an effective inhibitor of free radical formation and has shown significant antioxidant activity in various assays. For instance, it was used as a standard in assays measuring malondialdehyde (MDA) levels, which are indicative of lipid peroxidation and oxidative stress . In studies assessing the inhibition of reactive oxygen species (ROS), TMP demonstrated dose-dependent antioxidant effects comparable to established antioxidants like vitamin C and glutathione .

Case Studies and Experimental Findings

- Malondialdehyde Assays : TMP was utilized to prepare standards for MDA assays in lung homogenates, reflecting its role in evaluating oxidative damage in biological tissues . The results indicated that higher concentrations of TMP could significantly reduce MDA levels, thus suggesting its protective role against oxidative stress.

- Mitochondrial Function : In experiments involving rat liver mitochondria, TMP was found to influence mitochondrial permeability transition and lipid peroxidation processes. At concentrations around 30 µM, it did not induce mitochondrial depolarization but exhibited protective effects against calcium-induced mitochondrial permeability transition . This suggests that TMP may have neuroprotective properties by stabilizing mitochondrial function.

- Oxidative Stress Indices : A study assessing oxidative stress indices in blood plasma found that TMP could effectively modulate levels of TBARS (thiobarbituric acid reactive substances), which are markers of lipid peroxidation. The findings indicated a significant correlation between the concentration of TMP and the reduction of oxidative stress markers in the experimental groups .

Data Tables

| Study | Concentration (µM) | Effect on MDA Levels (nmol/mg protein) | Notes |

|---|---|---|---|

| Lung Homogenates | Varies | Significant reduction observed | Used as standard for MDA assays |

| Rat Liver Mitochondria | 30 | No depolarization; increased resistance to MPT | Suggests neuroprotective potential |

| Blood Plasma | Varies | Reduced TBARS levels observed | Indicates modulation of oxidative stress |

Q & A

Basic Research Questions

Q. How is 1,1,3,3-tetramethoxypropane used to prepare malondialdehyde (MDA) standards for lipid peroxidation assays?

- Methodological Answer : Acid hydrolysis of this compound generates MDA, which is quantified as thiobarbituric acid-reactive substances (TBARS). To prepare the standard:

Hydrolyze 10 mM tetramethoxypropane with 1% (v/v) H₂SO₄ for 2 hours at room temperature .

Validate the standard curve using spectrophotometry (absorbance at 532 nm) or fluorescence detection (ex: 515 nm, em: 555 nm) .

Ensure consistency by replicating hydrolysis conditions (time, temperature, acid concentration) across experiments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in inert atmosphere at 2–8°C to prevent degradation .

- PPE : Use nitrile gloves, face shields, and chemical-resistant suits to avoid skin/eye contact .

- Ventilation : Work in fume hoods to minimize inhalation of vapors or aerosols .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the purity of this compound validated for experimental use?

- Methodological Answer :

- Perform HPLC analysis with ≥98% purity thresholds, noting retention time and peak symmetry .

- Conduct impurity checks via gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts .

- Pre-treat batches with molecular sieves to absorb moisture, which may degrade the compound during storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in MDA quantification when using this compound under varying hydrolysis conditions?

- Methodological Answer :

- Variable Optimization : Test hydrolysis parameters (e.g., 0.5–2 M HCl, 1–4 hours, 20–40°C) to identify optimal MDA yield .

- Interference Mitigation : Add antioxidants (e.g., butylated hydroxytoluene) to prevent artificial MDA formation during sample processing .

- Data Normalization : Express MDA as nmol/mg protein or tissue weight to account for matrix effects .

Q. What synthetic routes utilize this compound as a precursor, and how can reaction yields be optimized?

- Methodological Answer :

- Aldehyde Synthesis : React with 1,4-dithio-2,5-diol under basic conditions (e.g., diethylamine) at 50–70°C to produce 3-thiophenecarbaldehyde .

- Cyanine Dye Synthesis : Condense with orthoesters (e.g., triethyl orthoformate) in high-boiling solvents (e.g., isopropanol) to extend conjugation and shift absorption wavelengths (>600 nm) .

- Yield Optimization : Maintain molar ratios of 1:2–4 (precursor:tetramethoxypropane) and monitor reaction progress via TLC or UV-vis spectroscopy .

Q. How does the choice of statistical analysis impact MDA data interpretation in studies using this compound?

- Methodological Answer :

- Parametric Tests : Apply one-way ANOVA with post-hoc Duncan tests for normally distributed data (validated via Kolmogorov-Smirnov tests) .

- Non-Parametric Tests : Use Kruskal-Wallis with Bonferroni correction for skewed datasets (common in small sample sizes) .

- Data Transformation : Log-transform MDA values to stabilize variance before analysis .

Q. Notes

- Avoid referencing commercial suppliers (e.g., ) per user constraints.

- Methodological rigor is prioritized, with emphasis on reproducibility and error mitigation.

- Advanced questions address experimental design complexity, while basic questions focus on foundational protocols.

特性

IUPAC Name |

1,1,3,3-tetramethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4/c1-8-6(9-2)5-7(10-3)11-4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTYQFMRBQUCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059255 | |

| Record name | Propane, 1,1,3,3-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-52-3 | |

| Record name | Tetramethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethoxypropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1,3,3-tetramethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1,3,3-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUB3D2SV2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。